5-hydrazinyl-2-methoxybenzonitrile
Description
5-Hydrazinyl-2-methoxybenzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a methoxy group at the 2-position and a hydrazinyl group at the 5-position. Applications likely include pharmaceutical intermediates, given the bioactivity of structurally related compounds, such as antitumor, antibacterial, and antiviral agents .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-hydrazinyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-2-7(11-10)4-6(8)5-9/h2-4,11H,10H2,1H3 |
InChI Key |
AHHDGLBGYBFXAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-2-methoxybenzonitrile typically involves the reaction of 4-methoxyphenylhydrazine with a cyano-containing reagent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with cyanoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of reagents and conditions may be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-hydrazinyl-2-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
5-hydrazinyl-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The cyano group can also participate in interactions with enzymes or receptors, affecting their function. These interactions can result in changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Hydrazide and Hydrazinyl Derivatives
Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) () and ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate derivatives () share reactivity profiles with 5-hydrazinyl-2-methoxybenzonitrile. For instance:
- Hydrazide vs. Hydrazinyl : Hydrazides (e.g., compound 2 in ) undergo condensation with aldehydes to form Schiff bases, a reaction pathway also accessible to the hydrazinyl group in the target compound. However, hydrazides typically exhibit lower nucleophilicity compared to free hydrazinyl groups, which may enhance the reactivity of this compound in similar reactions .
- Biological Activity : Tetrazole-containing derivatives () show antibacterial and antifungal properties, likely due to their bioisosteric resemblance to carboxylic acids. In contrast, the nitrile group in this compound may confer metabolic stability or distinct target binding .
Table 1: Functional Group Comparison
Methoxy-Substituted Analogues
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline () and 5-Acetyl-2-methoxybenzaldehyde () highlight the role of methoxy substituents:
- Methoxy Group Effects : The methoxy group enhances solubility via hydrogen bonding and influences electronic properties (electron-donating). In this compound, this group may stabilize the aromatic ring and direct electrophilic substitution reactions.
- Functional Group Contrast : The acetyl group in 5-Acetyl-2-methoxybenzaldehyde is electron-withdrawing, reducing ring reactivity compared to the electron-donating hydrazinyl group in the target compound. This difference could impact metabolic degradation rates or interaction with biological targets .
Nitrile-Containing Compounds
5-Bromo-2-hydroxybenzonitrile () and related nitriles provide insights into the nitrile group’s role:
- Hydrogen Bonding : In 5-Bromo-2-hydroxybenzonitrile, the hydroxyl and nitrile groups form intramolecular hydrogen bonds (O–H⋯N, 2.805 Å), enhancing crystallinity. For this compound, the hydrazinyl group may instead engage in intermolecular hydrogen bonds, altering solubility and crystal packing .
- Biological Applications : Nitriles in 5-Bromo-2-hydroxybenzonitrile are key intermediates in antiretroviral and anticancer drug synthesis. The hydrazinyl substitution in the target compound could expand its utility in designing kinase inhibitors or protease antagonists .
Table 2: Nitrile Group Impact
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The hydrazinyl group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, bromo () and acetyl () substituents are electron-withdrawing, deactivating the ring and directing reactions to specific positions.
- Steric Considerations : Bulky groups like benzimidazole () may hinder membrane permeability, whereas the compact nitrile and hydrazinyl groups in the target compound could improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
